molecular formula C14H19N3O B2975620 N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-ynamide CAS No. 2411229-91-7

N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-ynamide

Cat. No.: B2975620
CAS No.: 2411229-91-7
M. Wt: 245.326
InChI Key: JRRZILLHKIFLKZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and an alkyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base to introduce the ethyl and methyl groups.

    Coupling with Cyclopropylamine: The alkylated pyrazole is then coupled with cyclopropylamine using coupling reagents such as EDCI or DCC.

    Introduction of the Alkyne Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the alkyne group to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the alkyne group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalysts, mild temperatures.

    Substitution: Nucleophiles (amines, thiols), polar solvents, room temperature to mild heating.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Substituted pyrazoles, substituted alkynes.

Scientific Research Applications

N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-ynamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular uptake.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]but-2-ynamide
  • N-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]but-2-ynamide
  • N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]but-2-ynamide

Uniqueness

N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-ynamide is unique due to the specific positioning of the ethyl and methyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-4-6-14(18)17(13-7-8-13)10-12-9-16(5-2)15-11(12)3/h9,13H,5,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRZILLHKIFLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C2CC2)C(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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